L-2,4-Diaminobutyric acid dihydrochloride
CAS No.: 1883-09-6
VCID: VC21536565
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-2,4-Diaminobutyric acid dihydrochloride is a biochemical reagent with significant applications in life science research. It is an unnatural amino acid derivative, known for its unique properties and roles in various scientific studies. This compound is identified by its CAS number, 1883-09-6, and has a molecular formula of C4H12Cl2N2O2 . Mechanism of Action and Biochemical PathwaysL-2,4-Diaminobutyric acid dihydrochloride acts primarily as a weak inhibitor of GABA transaminase, an enzyme responsible for converting GABA (gamma-aminobutyric acid) back to glutamate. By inhibiting this enzyme, it increases GABA levels in the brain, which can have various effects on neurotransmitter systems . This action is significant in research related to neurological disorders such as Alzheimer's disease, depression, and epilepsy. Table: Mechanism of Action
Research ApplicationsThis compound is widely used in several areas of research:
Table: Research Applications
Neurotoxicity and Safety ConsiderationsL-2,4-Diaminobutyric acid has been associated with neurotoxic effects, particularly when liver damage occurs, leading to secondary brain damage . Its administration in toxic doses to animals has resulted in hyperirritability, tremors, and convulsions . The compound is classified with hazard symbols GHS05 and GHS07, indicating danger and warning for potential health hazards . Table: Safety Considerations
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CAS No. | 1883-09-6 | ||||||||||||||||||||||||
Product Name | L-2,4-Diaminobutyric acid dihydrochloride | ||||||||||||||||||||||||
Molecular Formula | C4H12Cl2N2O2 | ||||||||||||||||||||||||
Molecular Weight | 191.05 g/mol | ||||||||||||||||||||||||
IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | ||||||||||||||||||||||||
Standard InChIKey | CKAAWCHIBBNLOJ-QTNFYWBSSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C(CN)[C@@H](C(=O)O)N.Cl.Cl | ||||||||||||||||||||||||
SMILES | C(CN)C(C(=O)O)N.Cl.Cl | ||||||||||||||||||||||||
Canonical SMILES | C(CN)C(C(=O)O)N.Cl.Cl | ||||||||||||||||||||||||
Synonyms | 1883-09-6;(S)-2,4-Diaminobutanoicaciddihydrochloride;L-2,4-Diaminobutyricaciddihydrochloride;(S)-(+)-2,4-Diaminobutyricaciddihydrochloride;SBB003640;2,4-diaminobutyricaciddihydrochloride;H-Dab-OH?HCl;(S)-(+)-2,4-Diamino-n-butyricAcidDihydrochloride;(2S)-2,4-diaminobutanoicacid,chloride,chloride;C4H10N2O2.2HCl;(2S)-2,4-diaminobutanoicaciddihydrochloride;MFCD00064561;D-Dab.2HCl;AC1MC4K8;KSC911A8D;D8376_SIGMA;SCHEMBL318746;32830_FLUKA;CTK8B1081;L-2,4-Diaminobutyricaicd2HCl;MolPort-001-766-373;ANW-23392;CH-296;FD1067;AC-5662 | ||||||||||||||||||||||||
PubChem Compound | 2724265 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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